Dovyalicin F

Description

Contextualization of Dovyalicin F as a Natural Product

Dovyalicin F is a secondary metabolite isolated from several species of the Dovyalis genus, which belongs to the Salicaceae family. researchgate.netresearchgate.net Natural products, such as Dovyalicin F, are compounds produced by living organisms and have been a cornerstone of drug discovery and chemical biology research for centuries. nih.gov The isolation of Dovyalicin F from plant sources underscores the vast chemical diversity present in nature and the potential for discovering novel molecular architectures. nih.gov

Phytochemical investigations have identified Dovyalicin F in Dovyalis abyssinica, Dovyalis hebecarpa, and Dovyalis macrocalyx. researchgate.net Its presence across multiple species within the same genus suggests a conserved biosynthetic pathway and highlights the chemotaxonomic significance of this class of compounds. researchgate.net

Significance of Spermidine (B129725) Alkaloids in Chemical Biology

Spermidine alkaloids, the broader class to which Dovyalicin F belongs, are of considerable interest in chemical biology due to their wide array of pharmacological properties. researchgate.net These compounds are known to exhibit numerous biological effects, including anti-inflammatory, antibiotic, anti-tumor, and anti-viral activities. researchgate.netnih.gov The unique structural features of spermidine alkaloids, often involving macrocyclic or open-chain formations, allow them to interact with a variety of biological targets. researchgate.net

The spermidine moiety itself is crucial for cell viability, proliferation, and differentiation, and its incorporation into more complex alkaloidal structures often imparts potent biological activity. researchgate.net Research into spermidine alkaloids continues to uncover new therapeutic potentials and provides valuable molecular probes for studying cellular pathways. nih.govresearchgate.net

Overview of Research Trajectory for Dovyalicin F and Related Dovyalicins

The study of dovyalicin-type spermidine alkaloids began with the isolation of dovyalicins A, B, C, and D from Dovyalis macrocalyx. github.io This initial discovery paved the way for further phytochemical exploration of the Dovyalis genus.

Subsequent research led to the isolation and characterization of two new members of this family, dovyalicin E and Dovyalicin F, from Dovyalis abyssinica, D. hebecarpa, and D. macrocalyx in 2006. researchgate.netresearchgate.net The structures of these compounds were elucidated through extensive use of homo- and heteronuclear two-dimensional NMR experiments and chiroptical methods. researchgate.netresearchgate.net

More recently, in 2019, another related compound, dovyalicin G, was isolated from Dovyalis caffra, further expanding this distinct group of spermidine alkaloids. redalyc.org This progression of discoveries indicates an ongoing interest in the chemical constituents of the Dovyalis genus and the potential for uncovering additional novel structures within this class.

Table 1: Timeline of Dovyalicin Discoveries

| Year of Report | Dovyalicin Compound(s) | Plant Source(s) |

| 2003 | Dovyalicins A, B, C, D | Dovyalis macrocalyx |

| 2006 | Dovyalicins E, F | Dovyalis abyssinica, D. hebecarpa, D. macrocalyx |

| 2019 | Dovyalicin G | Dovyalis caffra |

A unique characteristic of Dovyalicin F, identified during its initial structural analysis, is its existence at ambient temperature as a mixture of cis and trans conformers due to restricted rotation around an amide bond. researchgate.netresearchgate.net Variable-temperature ¹H NMR studies were instrumental in understanding this dynamic process. researchgate.netresearchgate.net The energy barrier for this rotation was determined, providing valuable insight into the molecule's conformational dynamics. researchgate.netresearchgate.net

Table 2: Activation Parameters for Amide Bond Rotation in Dovyalicin F

| Activation Parameter | Value |

| ΔH‡ | 89 ± 4.6 kJ/mol |

| ΔS‡ | 65 ± 14 J/mol·K |

| ΔG‡ (298K) | 70 ± 4.5 kJ/mol |

While the extracts of Dovyalis species have shown promising biological activities, including antibacterial, antifungal, and cytotoxic effects, specific biological studies on isolated Dovyalicin F have not been extensively reported in the available literature. researchgate.net Further research is needed to determine the specific contribution of Dovyalicin F to the observed bioactivities of the plant extracts.

Structure

3D Structure

Properties

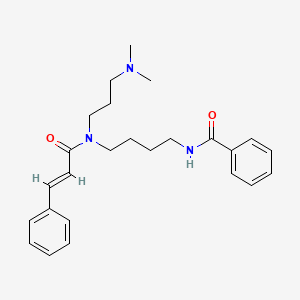

Molecular Formula |

C25H33N3O2 |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

N-[4-[3-(dimethylamino)propyl-[(E)-3-phenylprop-2-enoyl]amino]butyl]benzamide |

InChI |

InChI=1S/C25H33N3O2/c1-27(2)19-11-21-28(24(29)17-16-22-12-5-3-6-13-22)20-10-9-18-26-25(30)23-14-7-4-8-15-23/h3-8,12-17H,9-11,18-21H2,1-2H3,(H,26,30)/b17-16+ |

InChI Key |

VMZGZQGCIBFDJR-WUKNDPDISA-N |

Isomeric SMILES |

CN(C)CCCN(CCCCNC(=O)C1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CN(C)CCCN(CCCCNC(=O)C1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2 |

Synonyms |

dovyalicin F |

Origin of Product |

United States |

Discovery, Source, and Isolation Methodologies of Dovyalicin F

Historical Overview of Dovyalicin-Type Alkaloid Discovery

The exploration of the chemical constituents of the genus Dovyalis led to the identification of a novel class of spermidine-type alkaloids. Until recently, phytochemical information on this genus was relatively sparse. acs.org The first significant breakthrough came with the isolation of dovyalicin A from the leaves of Dovyalis macrocalyx. acs.org This discovery paved the way for further investigations into other species of the genus.

Subsequent phytochemical studies on Dovyalis abyssinica, Dovyalis hebecarpa, and Dovyalis macrocalyx revealed the existence of a series of related alkaloids. nih.gov These investigations resulted in the isolation and characterization of five more members of this family: Dovyalicin A, B, C, D, E, and F. researchgate.netresearchgate.net Dovyalicin E and F were identified as new spermidine-type alkaloids from these studies. nih.govaau.edu.et The structural elucidation of these compounds was accomplished through extensive use of homo- and heteronuclear two-dimensional NMR experiments and chiroptical methods. nih.gov More recently, another addition to this class, Dovyalicin G, was isolated from Dovyalis caffra. researchgate.net These alkaloids are characterized by a spermidine (B129725) nucleus where at least one nitrogen atom is part of an amide group. researchgate.netresearchgate.net

Table 1: Chronology of Key Dovyalicin-Type Alkaloid Discoveries

| Alkaloid | Year of Report | Key Discovery |

| Dovyalicin A | 2003 | First member of the dovyalicin-type alkaloids to be isolated, found in Dovyalis macrocalyx. acs.org |

| Dovyalicins A, B, C, E, F | 2006 | Isolation of two new alkaloids, Dovyalicin E and F, from D. abyssinica, D. hebecarpa, and D. macrocalyx. nih.gov |

| Dovyalicin G | 2019 | A new dovyalicin-type spermidine alkaloid isolated from Dovyalis caffra. researchgate.net |

Botanical Sources and Geographic Distribution of Dovyalicin F-Producing Species

Dovyalicin F has been isolated from several species within the genus Dovyalis, which belongs to the family Salicaceae. acs.orgwikipedia.org This genus comprises approximately 15 species of shrubs and small trees native to Africa and southern Asia. wikipedia.org

The specific species known to produce Dovyalicin F are:

Dovyalis abyssinica (African Gooseberry) : This species is native to Africa, with a natural distribution from Ethiopia and Somalia in the north, through Kenya and Tanzania, to Malawi in the south. ju.edu.et It typically grows in upland rainforests, dry evergreen forests, and along riverbanks. ju.edu.et

Dovyalis hebecarpa (Ceylon Gooseberry or Kitembilla) : Native to India and Sri Lanka, this species is also cultivated for its fruit. wikipedia.org

Dovyalis macrocalyx : This species is found in several African countries, including Angola, Uganda, Sudan, Kenya, Malawi, Mozambique, Zambia, and Zimbabwe. zambiaflora.com It is commonly found along the edges of evergreen forests. zambiaflora.com

The genus Dovyalis was previously classified under the family Flacourtiaceae. acs.orgwikipedia.org However, recent genetic evidence has led to its reclassification into the Salicaceae family. acs.orgwikipedia.org

Table 2: Botanical Sources and Distribution of Dovyalicin F

| Species | Common Name | Geographic Distribution |

| Dovyalis abyssinica | African Gooseberry | Eastern Africa (Ethiopia, Somalia, Kenya, Tanzania, Malawi). ju.edu.et |

| Dovyalis hebecarpa | Ceylon Gooseberry, Kitembilla | India, Sri Lanka. wikipedia.org |

| Dovyalis macrocalyx | - | Angola, Uganda, Sudan, Kenya, Malawi, Mozambique, Zambia, Zimbabwe. zambiaflora.com |

Advanced Extraction and Chromatographic Separation Techniques for Dovyalicin F

The isolation of Dovyalicin F from its natural sources involves a multi-step process that includes extraction, fractionation, and purification using various chromatographic techniques. The lipophilic nature of this alkaloid dictates the choice of solvents and separation methods.

The initial step in isolating Dovyalicin F is the extraction from the plant material (typically leaves and twigs). acs.orgresearchgate.net Given that most free alkaloids are lipophilic, organic solvents are employed for this purpose. researchgate.net A common procedure involves the maceration of the dried and powdered plant material in a solvent like methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. researchgate.netaau.edu.et

The choice of solvent is critical for maximizing the yield of the target alkaloids. lifeasible.com Ethanol and methanol are effective for extracting both free alkaloids and their salts. researchgate.net For lipophilic free alkaloids like the dovyalicins, solvents such as chloroform (B151607) and dichloromethane are also highly effective. researchgate.net The extraction process often involves soaking the plant material for several days, followed by filtration and concentration of the extract under reduced pressure. researchgate.net

Following the initial extraction, the crude extract, which is a complex mixture of compounds, undergoes several stages of chromatographic separation to isolate Dovyalicin F.

Vacuum Liquid Chromatography (VLC): This technique is often used for the initial fractionation of the crude extract. researchgate.netnih.gov VLC is a quick and efficient method for separating compounds based on their polarity. The crude extract is adsorbed onto a stationary phase (commonly silica (B1680970) gel) and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with solvents such as ethyl acetate (B1210297) and methanol. researchgate.netnih.gov This process yields several fractions with varying chemical compositions.

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography technique is instrumental in further purifying the fractions obtained from VLC. phcog.comscielo.br Sephadex LH-20 separates molecules based on their size. researchgate.net The fractions rich in alkaloids are passed through a Sephadex LH-20 column, often using a solvent like methanol or a mixture of dichloromethane and methanol as the eluent. phcog.comscielo.br This step helps in removing pigments and other impurities, leading to an enrichment of the desired alkaloids.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution purification technique used in the final stages of isolation to obtain pure Dovyalicin F. semanticscholar.orgwelch-us.comgilson.com The alkaloid-rich fractions are subjected to normal-phase HPLC on a silica gel column. acs.org A solvent system consisting of a mixture of heptane, chloroform, and methanolic ammonia (B1221849) or chloroform and methanolic ammonia is used for elution. acs.org The effluent is monitored by a UV detector, and the fractions corresponding to the peak of Dovyalicin F are collected. acs.org

An acid-base extraction can be employed to selectively separate alkaloids from other neutral and acidic compounds. jiwaji.edu The crude extract is dissolved in an organic solvent and then shaken with an aqueous acid. The alkaloids, being basic, form salts and move into the aqueous layer, while other impurities remain in the organic layer. jiwaji.edu The aqueous layer is then made alkaline, and the free alkaloids are re-extracted with an organic solvent. jiwaji.edu

Throughout the isolation process, Thin Layer Chromatography (TLC) is used to monitor the separation and identify the fractions containing alkaloids. core.ac.ukunesp.br A common visualizing agent for alkaloids on TLC plates is Dragendorff's reagent. acs.org The fractions showing a positive test for alkaloids are then carried forward for further purification. The combination of these extraction and chromatographic techniques allows for the successful isolation of Dovyalicin F in a pure form, enabling its structural elucidation and further scientific study. nih.gov

List of Mentioned Compounds

4-hydroxytremulacin

Aberiamide

Aberiamine

Apigenin

Apigenin-7-O-β-D-glucopyranoside

Dovyalicin A

Dovyalicin B

Dovyalicin C

Dovyalicin D

Dovyalicin E

Dovyalicin F

Dovyalicin G

Hentriacontan-1-ol

Itoside A

Luteolin

Methyl 1-hydroxy-6-oxocyclohex-2-enecarboxylate

Tremulacin

α-amyrin

β-amyrin

β-sitosterol

β-sitosterol-O-β-D-glucopyranoside

Comprehensive Structural Elucidation and Conformational Analysis of Dovyalicin F

Advanced Spectroscopic Characterization

High-Resolution Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI/MS)

Electron Ionization Mass Spectrometry (EI/MS) is a powerful technique used in the structural elucidation of natural products, providing information about the molecular weight and fragmentation pattern of a compound. psu.edufiveable.me For the dovyalicin class of alkaloids, EI/MS, in conjunction with other spectrometric methods like ESI/MS and NMR, has been instrumental in establishing their molecular structures. researchgate.netresearchgate.net

In a typical EI/MS analysis, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and provides valuable clues for identifying its constituent parts. While specific EI/MS data for Dovyalicin F is detailed in dedicated phytochemical studies, the general approach involves analyzing the mass-to-charge ratio (m/z) of the fragments to piece together the molecule's framework. For instance, the analysis of the related Dovyalicin G involved establishing its structure through techniques including EI/MS. researchgate.net

Fragmentation Pathway Analysis

Key fragmentation events in the EI/MS of a dovyalicin-type alkaloid would likely involve:

Alpha-Cleavage: Fission of the C-C bond adjacent to the nitrogen atoms in the spermidine (B129725) moiety is a common and energetically favorable fragmentation pathway for amines. This helps to identify the substitution pattern around the nitrogen atoms.

Amide Bond Cleavage: The amide linkage is another site of characteristic cleavage, which can occur on either side of the carbonyl group. This fragmentation provides information about the acyl group and the amine portion of the molecule.

McLafferty Rearrangement: If a gamma-hydrogen is available relative to the carbonyl group of the amide, a McLafferty rearrangement can occur, leading to a characteristic neutral loss.

Ring Cleavage: The macrocyclic perhydro-1,5-diazocine ring can undergo various ring-opening and fragmentation processes, yielding ions that are indicative of the ring size and structure.

By meticulously analyzing the masses of the resulting fragment ions, a detailed map of the molecule's connectivity can be constructed, confirming the identity of Dovyalicin F. nih.gov

Chiroptical Methods for Absolute Configuration Determination (e.g., ECD)

The determination of the absolute configuration of chiral centers is a critical final step in the structural elucidation of a natural product. Chiroptical methods, such as Electronic Circular Dichroism (ECD), are essential for this purpose. researchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a unique spectrum that is highly sensitive to its three-dimensional structure. researchgate.net

The absolute configuration of dovyalicin-type alkaloids has been successfully determined using ECD. researchgate.netnih.gov The strategy often involves comparing the experimental ECD spectrum of the new compound with that of a known, structurally related analogue. For example, the absolute configurations of Dovyalicin H and I were assigned as 4S by comparing their ECD spectra, which showed negative Cotton effects around 215-216 nm, with the spectrum of the known Dovyalicin A. nih.gov This similarity in the ECD spectra indicates that the chiral centers in these related compounds have the same absolute stereochemistry. nih.gov This comparative approach, often supported by computational predictions of ECD spectra, is a powerful tool for assigning the absolute configuration of complex molecules like Dovyalicin F. beilstein-journals.org

Conformational Analysis of Dovyalicin F

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Dovyalicin F possesses interesting conformational properties, primarily due to the presence of an N-disubstituted amide within its macrocyclic structure.

Investigation of Cis/Trans Conformers in N-Disubstituted Amide Moieties

A key structural feature of Dovyalicin F is its N-disubstituted amide group. It is well-established that rotation around the C-N bond in amides is restricted due to the partial double bond character of this linkage. nih.gov This restriction can lead to the existence of distinct cis and trans rotational isomers (rotamers), which can be observed and studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. beilstein-journals.org

For Dovyalicin F, studies have shown that it exists as a mixture of cis and trans conformers at ambient temperature. researchgate.netnih.gov This is observable in the ¹H NMR spectrum, where a doubling of certain signals occurs, with each set of signals corresponding to one of the two conformers. This conformational heterogeneity is a significant aspect of Dovyalicin F's chemical nature.

Determination of Amide Bond Rotational Barriers and Activation Parameters

The interconversion between the cis and trans amide conformers is a dynamic process characterized by an energy barrier to rotation. The height of this barrier can be quantified by determining the activation parameters for the rotational process. Variable-temperature (VT) NMR studies are the primary experimental method for measuring these parameters. beilstein-journals.org

By recording NMR spectra at different temperatures, the rate of interconversion can be monitored. At low temperatures, the exchange is slow, and separate signals for each conformer are observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures. researchgate.netnih.gov

For Dovyalicin F, VT ¹H NMR studies have been performed to quantify the energetics of this rotation. A time-averaged spectrum was obtained at 348 K. researchgate.netnih.gov From the analysis of the temperature-dependent line shapes, the activation parameters for the amide bond rotation were determined. researchgate.netnih.govresearchgate.net

| Activation Parameter | Value |

|---|---|

| ΔH⊃++⊃ (Enthalpy of Activation) | 89 ± 4.6 kJ/mol |

| ΔS⊃++⊃ (Entropy of Activation) | 65 ± 14 J/mol·K |

| ΔG⊃++⊃(298K) (Gibbs Free Energy of Activation at 298 K) | 70 ± 4.5 kJ/mol |

These values provide a quantitative measure of the energy required for the cis-trans isomerization, a key aspect of the molecule's dynamic behavior. The Gibbs free energy of activation (ΔG‡‡) of approximately 70 kJ/mol is typical for amide bond rotation. beilstein-journals.org

Computational Approaches to Conformational Landscape Exploration

To gain a more complete understanding of a molecule's flexibility, computational chemistry methods are often employed. nih.govcwu.edu These approaches can map out the entire conformational energy landscape, identifying all stable low-energy conformers and the transition states that connect them. mdpi.com

For a molecule like Dovyalicin F, a systematic conformational search could be performed using molecular mechanics or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT). d-nb.infosoton.ac.uk Such an analysis would involve:

Torsional Scanning: Systematically rotating all rotatable bonds (e.g., within the macrocycle and side chains) to generate a wide range of possible conformations.

Energy Minimization: Optimizing the geometry of each generated structure to find the nearest local energy minimum. This provides a set of stable conformers.

Transition State Searching: Identifying the transition state structures for conformational changes, such as the amide bond rotation and macrocyclic ring flips. This allows for the calculation of activation energy barriers, which can be compared with experimental values from VT-NMR. rsc.orgnsf.gov

Solvent Effects: Incorporating a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate how the solvent environment influences conformational preferences and energy barriers. d-nb.info

By applying these computational tools, a comprehensive picture of the conformational possibilities available to Dovyalicin F can be developed, offering insights into how its shape might relate to its function.

Biosynthesis and Metabolic Pathways of Dovyalicin F

Proposed Biosynthetic Precursors and Intermediates for Spermidine (B129725) Alkaloids

The biosynthesis of spermidine alkaloids, including Dovyalicin F, is believed to originate from common primary metabolites. The fundamental building blocks are thought to be the polyamine spermidine, along with derivatives of cinnamic acid and various amino acids. researchgate.netsemanticscholar.org

The polyamine spermidine is a crucial precursor, providing the characteristic nitrogen-containing backbone of these alkaloids. nih.gov Spermidine itself is derived from putrescine, which is formed from the amino acid arginine. nih.govmdpi.com The formation of spermidine from putrescine involves the transfer of an aminobutyl group, a reaction catalyzed by spermidine synthase. nih.gov

Cinnamic acid derivatives, arising from the shikimate pathway, are proposed to form the aromatic portions of many polyamine alkaloids. researchgate.net These derivatives can include coumaric, caffeic, and ferulic acids. researchgate.net While direct evidence for the specific cinnamic acid derivative involved in Dovyalicin F biosynthesis is limited, the general pathway for related alkaloids suggests their participation. semanticscholar.org

The proposed initial steps in the biosynthesis of related macrocyclic polyamine alkaloids involve the acylation of spermidine with these cinnamic acid derivatives, forming hydroxycinnamoyl-spermidine conjugates. semanticscholar.org These intermediates are then thought to undergo further enzymatic transformations to construct the complex macrocyclic structure.

Table 1: Proposed Precursors in Spermidine Alkaloid Biosynthesis

| Precursor Class | Specific Precursor(s) | Metabolic Origin |

| Polyamines | Spermidine, Putrescine | Arginine/Ornithine metabolism |

| Cinnamic Acid Derivatives | Cinnamic acid, Coumaric acid, Caffeic acid, Ferulic acid | Shikimate Pathway |

| Amino Acids | Arginine, Ornithine | Primary Metabolism |

Enzymatic Transformations and Key Biocatalytic Steps in Dovyalicin F Synthesis

The biosynthesis of Dovyalicin F from its proposed precursors necessitates a series of specific enzymatic reactions. While the complete enzymatic pathway for Dovyalicin F has not been fully elucidated, studies on related spermidine and other alkaloids provide insights into the key biocatalytic steps that are likely involved. semanticscholar.orgpharmasalmanac.comnih.govacademie-sciences.fr

A critical step in the formation of many polyamine alkaloids is the transfer of a hydroxycinnamoyl group to the polyamine backbone. This reaction is catalyzed by hydroxycinnamoyl-CoA:polyamine N-hydroxycinnamoyl transferases (HCTs). semanticscholar.org These enzymes activate the cinnamic acid derivative by forming a CoA-thioester, which then reacts with the amine group of spermidine.

Following the formation of a linear hydroxycinnamoyl-spermidine conjugate, the molecule must be cyclized to form the characteristic macrocyclic lactam ring of Dovyalicin F. This is a complex transformation that likely involves several enzymatic steps. In the biosynthesis of other macrocyclic alkaloids, oxidative cyclization reactions catalyzed by cytochrome P450 monooxygenases or laccases are common. semanticscholar.org These enzymes can facilitate intramolecular carbon-carbon or carbon-oxygen bond formation to create the ring system.

The formation of the lactam ring itself implies an intramolecular amidation reaction. This could be preceded by oxidation of a terminal alcohol to a carboxylic acid, followed by enzyme-catalyzed amide bond formation. The precise sequence and nature of the enzymes involved in the cyclization and lactam formation for Dovyalicin F remain an active area of research.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. mdpi.comiastate.edu By feeding organisms with precursors enriched with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ¹⁵N, ²H), researchers can determine which atoms from the precursor are incorporated into the final natural product. mdpi.comrsc.org

While specific isotopic labeling studies on Dovyalicin F have not been reported in the available literature, extensive studies on related alkaloid classes, such as pyrrolizidine (B1209537) and tropane (B1204802) alkaloids, have provided a blueprint for how such investigations could be conducted. mdpi.comiastate.edursc.org For instance, feeding experiments with ¹⁴C- and ³H-labeled putrescine, spermidine, and spermine (B22157) have demonstrated their incorporation into other polyamine alkaloids. semanticscholar.org

In the context of Dovyalicin F, feeding experiments with isotopically labeled spermidine and a suspected cinnamic acid derivative (e.g., ¹³C-labeled phenylalanine as a precursor to cinnamic acid) could confirm their roles as building blocks. Analysis of the resulting Dovyalicin F by techniques like NMR spectroscopy or mass spectrometry would reveal the positions of the isotopic labels, providing strong evidence for the proposed biosynthetic pathway. rsc.org Such studies would be invaluable in definitively identifying the precursors and intermediates in Dovyalicin F biosynthesis.

Genetic and Molecular Biological Basis of Dovyalicin F Biosynthesis in Dovyalis Species

The production of Dovyalicin F and other dovyalicin-type alkaloids is specific to plants of the genus Dovyalis. nih.govju.edu.etresearchgate.net This specificity suggests that the genes encoding the biosynthetic enzymes are present and expressed in these species. While the specific genes and gene clusters responsible for Dovyalicin F biosynthesis have not yet been identified, research into the genetic basis of other plant secondary metabolite pathways provides a framework for their discovery.

Biosynthetic genes for natural products in plants are often organized in clusters on the chromosome. This co-localization facilitates the coordinated regulation of the pathway. Identifying such a gene cluster for Dovyalicin F would involve sequencing the genome of a Dovyalis species and searching for genes encoding enzymes homologous to those known to be involved in alkaloid biosynthesis, such as HCTs, cytochrome P450s, and acyltransferases.

Furthermore, transcriptomic analysis (e.g., RNA-seq) of different tissues of Dovyalis plants or of plants under different environmental conditions could reveal which genes are co-expressed with the production of Dovyalicin F. This approach can help to identify candidate genes for further functional characterization. The influence of environmental and developmental factors on gene expression could also explain variations in alkaloid content among different plants or at different growth stages. researchgate.net

Comparative Biosynthetic Studies with Other Dovyalicin-Type Alkaloids

Dovyalicin F is part of a family of related alkaloids, including Dovyalicin A, B, C, D, and E, all isolated from Dovyalis species. nih.govresearchgate.net These compounds share a common spermidine-derived macrocyclic core but differ in their substitution patterns and stereochemistry. researchgate.netnih.gov Comparative biosynthetic studies among these related alkaloids can shed light on the enzymatic "toolbox" available to Dovyalis plants and how it generates chemical diversity.

The structural variations among the dovyalicins likely arise from the action of tailoring enzymes that modify a common biosynthetic intermediate. For example, different acyltransferases could be responsible for adding different acyl groups to the spermidine backbone, leading to the observed diversity. Similarly, stereochemical differences could be the result of different stereoselective cyclizing enzymes or epimerases.

By comparing the gene clusters and enzyme activities in different Dovyalis species that produce different sets of dovyalicins, researchers could correlate specific genes with specific structural features. This comparative approach is a powerful tool for understanding the evolution of metabolic pathways and the generation of new natural products.

Molecular and Cellular Biological Activities: in Vitro and Mechanistic Investigations of Dovyalicin F

Mechanistic Insights into Antimicrobial Activities

Detailed studies on the antimicrobial mechanisms of Dovyalicin F are currently absent from published research. While the alkaloid fractions from Dovyalis species have shown antimicrobial activity, the specific cellular targets and the modulatory effects of Dovyalicin F on microbial processes are yet to be investigated. ekb.egresearchgate.netju.edu.et

Investigation of Cellular Targets in Pathogenic Microorganisms

There is no available scientific data identifying the specific cellular targets of Dovyalicin F in pathogenic microorganisms. Research on the broader class of spermidine (B129725) alkaloids suggests various potential mechanisms, including interactions with the bacterial cell membrane and inhibition of nucleic acid and protein synthesis, but these have not been confirmed for Dovyalicin F. nih.govresearchgate.net

Modulation of Microbial Processes (e.g., Membrane Integrity, DNA Replication)

Specific studies detailing how Dovyalicin F might modulate microbial processes such as membrane integrity or DNA replication have not been reported. General studies on other alkaloids indicate that disruption of the plasma membrane is a common antimicrobial mechanism, but this has not been specifically demonstrated for Dovyalicin F. researchgate.net Similarly, while some antibiotics that are peptide-like in nature are known to impair DNA replication in bacteria, no such studies have been conducted on Dovyalicin F. nih.gov

Cellular Cytotoxicity Mechanisms (Non-Clinical Focus)

The cytotoxic potential of Dovyalicin F as a pure compound has not been extensively studied. Research has focused on the cytotoxic activities of crude extracts or alkaloid fractions from Dovyalis plants, which contain a mixture of compounds including Dovyalicin F. ekb.egresearchgate.netpulsus.com Therefore, a detailed understanding of the cellular cytotoxicity mechanisms of Dovyalicin F is lacking.

In Vitro Effects on Specific Cancer Cell Lines (e.g., MCF-7, HCT-116, HEP-G2)

While studies have reported the cytotoxic effects of extracts from Dovyalis caffra on human cancer cell lines such as MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), and HEP-G2 (hepatocellular carcinoma), specific data, including IC50 values for purified Dovyalicin F, are not available. pulsus.com The observed cytotoxicity in these studies is attributed to the total extract or the alkaloid fraction, which contains multiple compounds. pulsus.comresearchgate.net

Table 1: Cytotoxicity of Dovyalis caffra Extracts Against Human Cancer Cell Lines This table is based on data for extracts and not the purified Dovyalicin F compound.

Interactive data table not possible due to lack of specific data for Dovyalicin F.

| Extract/Fraction | MCF-7 (IC50 in µg/ml) | HCT-116 (IC50 in µg/ml) | HEP-G2 (IC50 in µg/ml) |

|---|---|---|---|

| Total Methanolic Extract | Data not specified for Dovyalicin F | Data not specified for Dovyalicin F | Data not specified for Dovyalicin F |

Investigation of Apoptotic or Necrotic Pathways Induced by Dovyalicin F

There are no specific studies investigating the apoptotic or necrotic pathways induced by Dovyalicin F. While some research on Dovyalis extracts suggests that cell death may occur through an apoptotic mechanism, these findings are not specific to Dovyalicin F. researchgate.net The distinction between apoptosis and necrosis as a result of treatment with pure Dovyalicin F has not been explored. mdpi.comresearchgate.net

Modulation of Cell Cycle Progression

The effect of Dovyalicin F on cell cycle progression remains an uninvestigated area of its potential biological activity. Studies on other compounds have shown that they can induce cell cycle arrest, a common mechanism for anticancer agents, but no such data exists for Dovyalicin F. nih.govtexasheart.org

Enzyme Inhibition Studies and Molecular Targets

Dovyalicin F, a spermidine-type alkaloid isolated from plants of the Dovyalis genus, has been investigated as part of broader studies on the bioactivity of plant extracts. researchgate.net These investigations have explored its potential interactions with several key enzymatic targets involved in pathological processes, including cell regulation, inflammation, and parasitic infections.

Topoisomerase II Inhibition Mechanism

Extracts from Dovyalis species, which are known to contain Dovyalicin F and related alkaloids, have been subjected to assays to evaluate their inhibitory effects on topoisomerase II. researchgate.netresearchgate.net While specific mechanistic studies on purified Dovyalicin F are not detailed, the anti-trypanosomal activity of these extracts has been linked to a potential topoisomerase II-like mechanism. nih.govaau.edu.et It is proposed that the spermidine alkaloids within the extracts may be responsible for promoting the cleavage of the parasite's circular DNA, a mechanism of action that mirrors the function of established topoisomerase II inhibitors. nih.govaau.edu.et This suggests that interference with DNA replication and transcription through topoisomerase II inhibition could be a component of the compound's biological activity, although direct enzymatic assays with the isolated compound are required for confirmation.

Anti-Inflammatory Enzyme Modulation (e.g., 5-Lipoxygenase, Cyclooxygenase-1/2)

In the search for anti-inflammatory agents, extracts from plants containing Dovyalicin F have been screened for their ability to modulate enzymes in the arachidonic acid pathway, such as 5-lipoxygenase (5-LOX) and cyclooxygenases (COX-1 and COX-2). researchgate.netresearchgate.net These enzymes are critical mediators of inflammation. nih.govmdpi.com Laboratory studies on the total methanolic extract of Dovyalis caffra demonstrated strong inhibitory activity against cyclooxygenase, with a notable selectivity for the COX-2 isoform over COX-1 when compared to the reference drug, celecoxib. researchgate.netresearchgate.net However, these studies were performed on crude or alkaloid fractions. researchgate.netresearchgate.net The specific contribution and inhibitory potency of isolated Dovyalicin F against these anti-inflammatory enzyme targets have not been explicitly reported.

| Plant Source / Extract | Enzyme Target | Observed Activity | Reference |

|---|---|---|---|

| Dovyalis caffra (Total Methanolic Extract) | Cyclooxygenase-2 (COX-2) | Strong and selective inhibition | researchgate.netresearchgate.net |

| Dovyalis caffra (Extracts) | 5-Lipoxygenase (5-LOX) | Screening performed, specific results not detailed | researchgate.netresearchgate.net |

| Dovyalis caffra (Extracts) | Cyclooxygenase-1 (COX-1) | Screening performed, specific results not detailed | researchgate.netresearchgate.net |

Trypanothione (B104310) Reductase Inhibition and Anti-Trypanosomal Activity

A significant area of investigation for dovyalicin-type alkaloids has been their activity against trypanosomatid parasites. The anti-trypanosomal effects of Dovyalis abyssinica extracts are attributed in part to their content of spermidine alkaloids like Dovyalicin F. nih.gov The proposed mechanism for this activity centers on the inhibition of trypanothione reductase, an enzyme crucial for the parasite's defense against oxidative stress and one that is absent in humans. researchgate.netnih.govplos.org

The mechanism is thought to involve the aryl moiety of the spermidine structure interacting with a hydrophobic region of trypanothione reductase. researchgate.netnih.gov This interaction causes the spermidine alkaloid to adopt a non-extended conformation, which inhibits the enzyme. researchgate.netnih.gov By inhibiting trypanothione reductase, the parasite's ability to manage oxidative stress is compromised, leading to cell damage and death. nih.gov This targeted action makes trypanothione reductase a key molecular target for the anti-trypanosomal activity of Dovyalicin F. researchgate.netnih.gov Further supporting this potential is the partial structural resemblance of the spermidine core to pentamidine, a known anti-trypanosomal drug. nih.gov

| Source | Activity | Proposed Mechanism | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Dovyalis abyssinica (CH₂Cl₂ Extract) | Trypanocidal Agent | Inhibition of Trypanothione Reductase | 125.0 | researchgate.net |

| Dovyalis abyssinica (Crude Extracts) | In vivo reduction of parasitemia | Inhibition of Trypanothione Reductase; promotion of oxidative stress | Not Applicable | nih.gov |

Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase, COVID-19 Main Protease, RNA Polymerase)

While various natural and synthetic compounds are actively being investigated as inhibitors of viral enzymes like HIV-1 Reverse Transcriptase, COVID-19 Main Protease (Mpro), and RNA-dependent RNA polymerase (RdRp), current research has not specifically implicated Dovyalicin F in these activities. nih.govfindaphd.comlongdom.org An in-silico screening study included Dovyalicin F in a library of natural compounds docked against the COVID-19 main protease and RNA polymerase, but it was not identified as a top candidate for inhibition. d-nb.info As of now, there are no published experimental studies demonstrating direct inhibitory action of Dovyalicin F on these specific viral enzymes.

Investigation of Other Receptor or Protein Interactions

Beyond the specific enzyme targets detailed above, the broader interaction profile of Dovyalicin F with other cellular receptors or proteins is not well-defined in the current scientific literature. The binding of drug candidates to plasma proteins, for instance, is a critical factor in their pharmacokinetic profile, but specific data on Dovyalicin F's protein binding characteristics are not available. wuxiapptec.comeurofinsdiscovery.com Similarly, no specific interactions with G protein-coupled receptors or other signaling proteins have been reported. Further research, including comprehensive binding assays, is necessary to elucidate other potential molecular interactions and biological effects of this compound.

Structure Activity Relationship Sar Studies and Computational Approaches for Dovyalicin F

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dovyalicin F and Analogues

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov This methodology is instrumental in predicting the activity of new compounds and guiding the synthesis of more potent analogues. biolscigroup.us

Descriptor Selection and Model Development

The development of a QSAR model begins with the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. taylorfrancis.com These descriptors, which can be constitutional, topological, geometrical, or electronic, are then correlated with the biological activity of the compounds in a training set to develop a predictive model. mdpi.com For a QSAR study on Dovyalicin F and its analogues, such as Dovyalicin A, B, C, and E nih.gov, one would first need a dataset of these compounds with their corresponding measured biological activities against a specific target. Subsequently, relevant descriptors would be selected to build a statistically robust model. However, no such studies on Dovyalicin F have been reported in the literature.

Predictive Capacity and Validation of QSAR Models

A critical step in QSAR modeling is the validation of the developed model to ensure its predictive power for new, untested compounds. nih.gov This typically involves internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. biolscigroup.us The statistical quality of a QSAR model is assessed by parameters such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error. biolscigroup.us Without any published QSAR models for Dovyalicin F, an assessment of predictive capacity is not feasible.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics simulations provide insights into the time-dependent behavior of molecular systems, including the conformational changes of a ligand and its target, as well as the stability of their interaction over time. nih.gov This technique can be used to refine docking poses and to understand the dynamic nature of the binding process. ua.ac.be A search of the scientific literature did not yield any studies that have employed molecular dynamics simulations to investigate Dovyalicin F.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling and virtual screening are pivotal computational strategies in modern drug discovery. They allow for the rapid assessment of large compound libraries to identify molecules with a high probability of interacting with a specific biological target. In the case of Dovyalicin F, its unique chemical architecture has made it a candidate for such computational investigations.

A notable example of this is a 2021 study by Dahab et al., which undertook a virtual screening of 40 natural compounds, including Dovyalicin F, to identify potential inhibitors of key protein targets of the SARS-CoV-2 virus, the causative agent of COVID-19. d-nb.info The primary targets in this in silico investigation were the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), both of which are crucial for viral replication. d-nb.infohelsinki.fi The study employed molecular docking simulations to predict the binding affinities of the selected natural products to these viral enzymes. d-nb.info

The general class of spermidine (B129725) alkaloids, to which Dovyalicin F belongs, possesses a flexible polyamine backbone and aromatic moieties, which are features that can be recognized by various biological targets. researchgate.netplos.org The spermidine core itself, with its multiple nitrogen atoms, can participate in crucial hydrogen bonding and electrostatic interactions within a protein's binding site. plos.org These characteristics make spermidine alkaloids, including Dovyalicin F, interesting subjects for the development of pharmacophore models to identify novel, structurally diverse compounds with similar interaction patterns.

Table 1: Virtual Screening Context for Dovyalicin F

| Parameter | Description |

| Compound Screened | Dovyalicin F |

| Study Focus | Identification of potential antiviral agents against SARS-CoV-2 |

| Biological Targets | Main Protease (Mpro) and RNA-dependent RNA polymerase (RdRp) |

| Methodology | Molecular Docking |

| Screening Library Size | 40 natural compounds |

| Key Finding | 20 out of 40 compounds, including Dovyalicin F, showed good binding affinities to the viral targets. d-nb.info |

Application of In Silico Methods in Optimizing Biological Efficacy (Non-Clinical)

In silico methods are not only instrumental in the initial discovery of bioactive compounds but also play a critical role in the non-clinical optimization of their biological efficacy. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular dynamics simulations, and further focused docking studies can be employed to refine a lead compound like Dovyalicin F into a more potent and selective agent.

The virtual screening that included Dovyalicin F serves as a foundational step in this optimization process. d-nb.info By identifying that this natural product possesses promising binding characteristics for viral proteins, subsequent computational efforts can be directed towards understanding the specific molecular interactions that drive this affinity. For instance, molecular dynamics simulations could be used to predict the stability of the Dovyalicin F-protein complex over time, providing insights into the dynamics of the binding event.

While specific in silico optimization studies focused solely on Dovyalicin F have not been extensively reported, the existing research provides a clear blueprint for how such an endeavor would proceed. The initial identification of its potential antiviral activity through virtual screening is a critical first step that paves the way for more detailed computational analysis aimed at refining its structure for enhanced therapeutic potential. d-nb.info

Advanced Analytical and Spectroscopic Methodologies in Dovyalicin F Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Dereplication

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique in natural product discovery and is instrumental in the initial stages of investigating sources of compounds like Dovyalicin F. This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the sensitive detection and mass analysis of mass spectrometry.

In the context of Dovyalicin F research, LC-MS is employed for the comprehensive metabolite profiling of extracts from Dovyalis species. This untargeted approach allows researchers to create a chemical snapshot of all the compounds present in the extract. By analyzing the complex mixture, scientists can identify potentially new molecules and gain insights into the metabolic landscape of the organism. The process typically involves a reversed-phase ultra-high performance liquid chromatography (UHPLC) system for optimal separation of metabolites, coupled to a high-resolution mass spectrometer, such as an Orbitrap or time-of-flight (TOF) instrument, to obtain accurate mass data.

A critical application of LC-MS in this field is dereplication. This is the rapid process of identifying known compounds in an extract to avoid their time-consuming re-isolation and characterization. By comparing the retention times and mass spectra (including MS/MS fragmentation patterns) of compounds in the extract against comprehensive databases, known alkaloids and other constituents can be quickly identified. This allows researchers to focus their efforts on the truly novel compounds within the mixture, such as the initial discovery of Dovyalicin F and its congeners. The use of LC-MS/MS-based molecular networking has further enhanced dereplication efforts by grouping structurally related molecules based on their fragmentation patterns.

Table 1: Representative LC-MS Parameters for Natural Product Profiling

| Parameter | Setting | Purpose |

|---|---|---|

| LC System | UHPLC | Provides high-resolution separation of complex mixtures. |

| Column | C18 Reversed-Phase | Separates compounds based on hydrophobicity. |

| Mobile Phase | Water/Acetonitrile with formic acid | Elutes compounds from the column. |

| MS Detector | High-Resolution MS (e.g., Orbitrap, Q-TOF) | Provides accurate mass measurements for formula determination. |

| Ionization | Electrospray Ionization (ESI) | Generates ions from the eluted compounds for MS analysis. |

| Analysis Mode | Tandem MS (MS/MS) | Fragments ions to obtain structural information for identification. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis (if applicable)

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile and semi-volatile organic compounds. While Dovyalicin F itself is a non-volatile alkaloid, GC-MS is applicable to the study of the source organism, Dovyalis species, to analyze its profile of volatile constituents like essential oils, fatty acids, and smaller terpenes.

The analysis of these volatile compounds can provide valuable chemotaxonomic information, helping to differentiate between various Dovyalis species. It can also offer insights into the plant's chemical ecology, such as its defense mechanisms or interactions with other organisms. For instance, a study on Dovyalis caffra (Kei-apple) using GC-MS led to the identification of numerous volatile compounds from different parts of the plant. The process typically involves headspace solid-phase microextraction (HS-SPME) to sample the volatiles, followed by separation on a capillary GC column and detection by a mass spectrometer.

Table 2: Common Volatile Compound Classes from Plants Analyzed by GC-MS

| Compound Class | Examples | Potential Significance |

|---|---|---|

| Monoterpenes | Limonene, Linalool | Aroma, insect attractant/repellent |

| Sesquiterpenes | β-Caryophyllene, β-Elemene | Defense compounds, flavor |

| Fatty Acid Derivatives | Hexanal, (Z)-3-Hexen-1-ol | "Green leaf volatiles", signaling |

| Esters | Ethyl acetate (B1210297), Ethyl hexanoate (B1226103) | Fruity aromas, pheromones |

While not directly used for the structural analysis of Dovyalicin F, GC-MS data on the source plant provides a more complete chemical picture and can be important for quality control of the raw plant material used for isolation.

X-ray Crystallography for Solid-State Structural Determination (if crystals are obtained)

X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional atomic structure of a molecule. This powerful technique involves irradiating a single, high-quality crystal of a compound with X-rays. The regular arrangement of molecules in the crystal lattice diffracts the X-rays into a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a detailed three-dimensional map of the electron density within the molecule can be generated, revealing the precise positions of atoms and the nature of their chemical bonds.

The application of X-ray crystallography to a novel natural product like Dovyalicin F would provide definitive proof of its molecular structure, including its absolute stereochemistry. This would confirm the connectivity and configuration established by other methods like NMR and eliminate any remaining ambiguities.

However, the primary and often significant challenge of this technique is the requirement for a suitable single crystal. The process of growing high-quality crystals of complex natural products can be difficult and is not always successful. To date, there are no published reports of a single-crystal X-ray structure for Dovyalicin F, suggesting that obtaining crystals of sufficient quality for diffraction studies has been a challenge. Should such crystals be obtained in the future, X-ray analysis would provide the ultimate structural confirmation.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Insights

Circular dichroism (CD) spectroscopy is an essential chiroptical technique used to investigate the stereochemical aspects of chiral molecules like Dovyalicin F. The technique is based on the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, or CD signal, is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation in solution.

In the initial structural elucidation of Dovyalicin F and its analogs, chiroptical methods, including CD spectroscopy, were employed to establish their stereochemistry. The CD spectrum of a molecule is a plot of this differential absorption versus wavelength. The resulting positive or negative peaks (known as Cotton effects) provide a fingerprint of the molecule's chirality.

By comparing the experimental CD spectrum of Dovyalicin F with the spectra of related known compounds or with spectra predicted by computational methods, it is possible to assign the absolute configuration of its stereocenters. Furthermore, changes in the CD spectrum can indicate conformational changes in the molecule, such as the cis/trans isomerization observed in the amide bond of Dovyalicin F. This makes CD spectroscopy a powerful tool not only for initial structural assignment but also for studying the dynamic behavior of the molecule in solution.

Advanced NMR Techniques for Complex Mixture Analysis and Microgram Scale Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For a complex alkaloid like Dovyalicin F, a suite of advanced NMR experiments was essential for its initial discovery and characterization.

The structure of Dovyalicin F was established using

Future Research Directions and Theoretical Applications of Dovyalicin F

Exploration of Undiscovered Biological Activities at the Molecular Level

While initial studies have hinted at the biological potential of extracts containing dovyalicin-type alkaloids, a comprehensive understanding of Dovyalicin F's specific molecular interactions remains largely uncharted territory. researchgate.netznaturforsch.comnih.gov Future research should prioritize the systematic screening of Dovyalicin F against a wide array of molecular targets to uncover novel biological activities.

Key areas of investigation include:

Enzyme Inhibition Assays: A broad panel of enzymes, particularly those involved in critical cellular processes such as signal transduction, metabolism, and microbial pathogenesis, should be tested. For instance, given the trypanocidal activity of Dovyalis abyssinica extracts, which contain Dovyalicin F, a direct investigation of this compound's effect on key trypanosomal enzymes like trypanothione (B104310) reductase is warranted. znaturforsch.comnih.gov

Receptor Binding Studies: Investigating the affinity of Dovyalicin F for various cellular receptors could reveal its potential to modulate signaling pathways. This could include G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

"Omics" Approaches: Utilizing transcriptomics, proteomics, and metabolomics to analyze the global changes in cells or organisms treated with Dovyalicin F can provide an unbiased view of its biological effects and help identify its primary molecular targets.

Investigation of Dovyalicin F as a Lead Structure for Chemical Probe Development

The distinct scaffold of Dovyalicin F makes it an attractive starting point for the development of chemical probes. These tools are invaluable for studying biological processes with high precision.

Future efforts in this area should focus on:

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of Dovyalicin F analogues with systematic modifications to its structure will be crucial. mdpi.com This will help in identifying the key structural motifs responsible for any observed biological activity and in optimizing potency and selectivity.

Affinity and Photoaffinity Labeling Probes: The introduction of reactive groups or photoreactive moieties onto the Dovyalicin F scaffold would enable the covalent labeling and subsequent identification of its direct binding partners within a complex biological system.

Elucidation of Complete Biosynthetic Pathways for Chemoenzymatic Synthesis

Understanding how Dovyalicin F is naturally synthesized by plants is fundamental for its sustainable production and for generating structural diversity. The biosynthetic pathway of spermidine (B129725) alkaloids is a growing area of interest. researchgate.net

Research in this domain should aim to:

Identify and Characterize Biosynthetic Genes: Using a combination of transcriptomics, genomics, and biochemical assays to identify the enzymes responsible for the key steps in Dovyalicin F biosynthesis, from the initial polyamine precursors to the final macrocyclic structure.

In Vitro Reconstitution of the Pathway: Once the biosynthetic enzymes are identified, their in vitro reconstitution will confirm their function and provide a platform for chemoenzymatic synthesis, where isolated enzymes are used to perform specific chemical transformations.

Development of Engineered Biosynthetic Production Systems

Harnessing the power of synthetic biology to produce Dovyalicin F and its analogues in engineered microbial hosts offers a promising alternative to chemical synthesis or extraction from natural sources.

The development of such systems will require:

Heterologous Expression of Biosynthetic Genes: Transferring the identified biosynthetic genes from the native Dovyalis species into a well-characterized microbial host, such as Escherichia coli or Saccharomyces cerevisiae.

Metabolic Engineering: Optimizing the metabolic pathways of the host organism to enhance the supply of necessary precursors, such as spermidine and other building blocks, thereby increasing the yield of Dovyalicin F.

Pathway Engineering for Analogue Production: Modifying the biosynthetic pathway by introducing or altering enzymes to generate novel Dovyalicin F analogues with potentially improved properties.

Role of Dovyalicin F in Plant-Environment Interactions and Chemical Ecology

The presence of complex alkaloids like Dovyalicin F in plants suggests they play a significant role in the plant's interaction with its environment. nih.govjulius-kuehn.deresearchgate.net Understanding this ecological role is crucial for a complete picture of the compound's natural function.

Future research should investigate:

Defense against Herbivores and Pathogens: Testing the effects of Dovyalicin F on a range of herbivores and plant pathogens to determine if it functions as a defense compound. The known antimicrobial properties of related plant extracts support this hypothesis. researchgate.netju.edu.et

Allelopathic Interactions: Investigating whether Dovyalicin F is exuded from the roots or leaves of Dovyalis species and if it affects the growth of neighboring plants.

Symbiotic Relationships: Exploring the possibility that Dovyalicin F mediates interactions with beneficial microorganisms in the rhizosphere. julius-kuehn.de

Design Principles for Novel Spermidine Alkaloid Analogues with Enhanced Molecular Selectivity

Building upon the knowledge gained from SAR studies and the elucidation of its molecular targets, the rational design of novel spermidine alkaloid analogues with superior properties becomes feasible.

Key principles for this design process include:

Computational Modeling and Docking: Using the three-dimensional structure of Dovyalicin F's molecular target(s) to computationally design analogues with improved binding affinity and selectivity.

Scaffold Diversification: Exploring different macrocyclic ring sizes and conformations, as well as variations in the side chains, to optimize biological activity and pharmacokinetic properties. nih.gov

Conformational Restriction: Introducing structural constraints into the flexible spermidine backbone to lock the molecule into a bioactive conformation, potentially leading to increased potency and selectivity.

Conclusion

Summary of Key Academic Discoveries Regarding Dovyalicin F

Dovyalicin F is a naturally occurring spermidine (B129725) alkaloid that was identified and isolated through phytochemical investigations of several plant species belonging to the genus Dovyalis, namely Dovyalis abyssinica, D. hebecarpa, and D. macrocalyx. nih.govresearchgate.netfigshare.com Its discovery expanded the small and exclusive family of dovyalicin-type alkaloids, which are characterized by a core spermidine nucleus. researchgate.netresearchgate.net The structural elucidation of Dovyalicin F was accomplished using advanced spectroscopic techniques, primarily homo- and heteronuclear two-dimensional nuclear magnetic resonance (NMR) experiments, in conjunction with chiroptical methods. nih.govresearchgate.netfigshare.com

A significant and defining chemical characteristic of Dovyalicin F is its conformational isomerism. At ambient temperatures, this N-disubstituted amide exists as a dynamic mixture of cis and trans conformers. nih.govresearchgate.netfigshare.com This rotational restriction about the amide bond has been quantitatively characterized through variable-temperature 1H NMR studies. These experiments allowed for the determination of the activation parameters for this rotation, providing insight into the molecule's dynamic stereochemistry. The determined activation parameters are as follows:

ΔH‡ (Enthalpy of Activation): 89 ± 4.6 kJ/mol nih.govfigshare.com

ΔS‡ (Entropy of Activation): 65 ± 14 J/(mol·K) nih.govfigshare.com

ΔG‡ (Gibbs Free Energy of Activation at 298 K): 70 ± 4.5 kJ/mol nih.govfigshare.com

While specific biological activities for the isolated Dovyalicin F compound are not extensively documented, it is found in plant extracts that have demonstrated notable biological effects. For instance, extracts from Dovyalis abyssinica, known to contain Dovyalicin F, have shown trypanocidal activity, suggesting potential for further investigation into its antiparasitic properties. researchgate.netaau.edu.etajchem-b.com The broader class of spermidine alkaloids is recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties, which provides a basis for the potential bioactivity of Dovyalicin F. researchgate.netnih.gov

Outlook on Future Research Avenues and Conceptual Contributions to Chemical Biology

The discovery and characterization of Dovyalicin F open several avenues for future scientific inquiry and contribute conceptually to the field of chemical biology.

Future Research Avenues:

Total Synthesis and Analogue Development: The total synthesis of Dovyalicin F would be a crucial next step to confirm its elucidated structure and to provide a renewable source for extensive biological testing, independent of natural isolation. eurekaselect.com Synthesis would also enable the creation of structural analogues to explore structure-activity relationships (SAR), potentially leading to compounds with enhanced potency or selectivity.

Comprehensive Biological Screening: There is a clear need for comprehensive biological evaluation of pure, isolated Dovyalicin F. ju.edu.etajchem-b.com Based on the activities of its source extracts and the known properties of related spermidine alkaloids, future research should focus on its potential antimicrobial, antifungal, anti-inflammatory, cytotoxic, and antiparasitic activities. researchgate.netresearchgate.netnih.govju.edu.et

Mechanism of Action Studies: Should biological activity be confirmed, subsequent research should aim to uncover the molecular mechanism of action. Understanding how Dovyalicin F interacts with biological targets is fundamental to its development as a potential therapeutic lead or chemical probe. nih.gov

Biosynthetic Pathway Elucidation: Investigating the biosynthetic pathway of dovyalicin-type alkaloids in Dovyalis species could reveal novel enzymatic machinery. Understanding how plants construct these complex macrocyclic structures from spermidine could have implications for metabolic engineering and synthetic biology. frontiersin.org

Conceptual Contributions to Chemical Biology:

Expanding Natural Product Diversity: The isolation of Dovyalicin F contributes to the known diversity of natural products, particularly the rare class of spermidine alkaloids. researchgate.neteurekaselect.com These unique structures serve as a valuable resource for drug discovery and as probes for exploring biological systems. nih.gov

Illustrating Dynamic Conformational Isomerism: Dovyalicin F serves as an excellent example of a natural product exhibiting slow conformational exchange on the NMR timescale. The detailed study of its rotational barrier provides a valuable dataset for computational chemistry and enhances the understanding of how molecular dynamics can influence biological activity.

Chemotaxonomic Significance: The exclusive presence of dovyalicin-type alkaloids in the Dovyalis genus suggests they could serve as important chemotaxonomic markers, aiding in the classification and phylogenetic study of these plants. researchgate.neteurekaselect.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation and purity assessment of Dovyalicin F?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) for structural confirmation with high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for purity quantification. Ensure solvent systems are optimized to resolve stereoisomers, and validate results against reference standards . Replicate analyses across independent labs to minimize instrumentation bias .

Q. How can researchers design initial bioactivity assays for Dovyalicin F?

- Methodological Answer : Use in vitro cell-based assays (e.g., cytotoxicity in cancer cell lines) with dose-response curves (0.1–100 µM) to establish IC₅₀ values. Include positive controls (e.g., doxorubicin) and negative controls (solvent-only treatments). Validate findings with orthogonal assays (e.g., apoptosis markers via flow cytometry) to confirm mechanisms . Statistical analysis should employ ANOVA with post-hoc Tukey tests to compare groups .

Q. What are the best practices for synthesizing Dovyalicin F in laboratory settings?

- Methodological Answer : Follow stepwise protocols for extraction (if plant-derived) or chemical synthesis (e.g., modular ketone-olefin coupling). Document reaction conditions (temperature, catalysts, solvents) and characterize intermediates via Fourier-transform infrared spectroscopy (FTIR) and thin-layer chromatography (TLC). Purity thresholds should exceed 95% (validated by HPLC) before advancing to biological testing .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological activities of Dovyalicin F across studies?

- Methodological Answer : Conduct a systematic meta-analysis of existing data to identify variables causing discrepancies (e.g., cell line specificity, solvent polarity). Replicate conflicting experiments under standardized conditions, and perform sensitivity analyses to isolate confounding factors (e.g., endotoxin contamination). Use Bayesian statistics to quantify uncertainty in effect sizes .

Q. What experimental designs are optimal for studying Dovyalicin F’s pharmacokinetics in vivo?

- Methodological Answer : Employ a crossover design in rodent models, with serial blood sampling at 0, 1, 3, 6, and 24 hours post-administration. Quantify plasma concentrations via ultra-high-performance LC-MS (UHPLC-MS) and calculate pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂) using non-compartmental modeling. Account for interspecies variability by testing multiple animal strains .

Q. How can multi-omics approaches enhance understanding of Dovyalicin F’s mechanism of action?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (tandem mass tagging), and metabolomics (untargeted LC-MS) to map pathways affected by Dovyalicin F. Use network pharmacology tools (e.g., STRING, KEGG) to identify hub genes/proteins. Validate targets via CRISPR-Cas9 knockouts or siRNA silencing in relevant cell models .

Q. What strategies mitigate batch-to-batch variability in Dovyalicin F production for reproducible research?

- Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) monitoring (e.g., pH, temperature gradients) and raw material standardization. Use design of experiments (DoE) to optimize synthesis yield and purity. Archive aliquots from each batch for retrospective analysis if anomalies arise .

Methodological Frameworks for Research Design

- Aligning Research Questions with FINER Criteria : Ensure questions are Feasible (e.g., accessible biosafety-level facilities), Interesting (address knowledge gaps in natural product pharmacology), Novel (e.g., unexplored targets like ferroptosis), Ethical (IACUC-approved protocols), and Relevant (therapeutic potential in oncology) .

- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw datasets in repositories like Zenodo or Gene Expression Omnibus (GEO), with metadata compliant with MIAME or MIAPE standards .

Tables: Key Analytical Parameters

| Technique | Purpose | Critical Parameters |

|---|---|---|

| NMR | Structural confirmation | Solvent suppression, 600 MHz resolution, NOESY |

| LC-MS | Purity quantification | Column: C18, gradient: 5–95% acetonitrile in 20 min |

| RNA-seq | Transcriptomic profiling | Read depth ≥30M, RIN ≥8.0, DESeq2 normalization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.